molecular formula C15H20N2O3S B2750164 N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide CAS No. 921537-43-1

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide

Cat. No. B2750164
CAS RN: 921537-43-1
M. Wt: 308.4
InChI Key: GTKWDUJNQNLYPG-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound likely related to the 2-oxoindoline family . Compounds in this family have been studied for their potential therapeutic and biological characteristics .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-oxoindoline-based acetohydrazides, have been synthesized through various methods . For instance, one method involves the design and synthesis of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Strategies : Gómez-García et al. (2017) described an efficient method for synthesizing trifluoromethyl sulfonamides, which involved the activation of oxazoline rings and subsequent ring-opening reactions, showcasing the versatility in creating sulfonamide derivatives (Gómez-García et al., 2017).
  • Photo-Induced Reactions : Zhou et al. (2016) reported a photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide and sulfur dioxide, highlighting a method for incorporating sulfonyl groups without metals or photo-redox catalysts (Zhou et al., 2016).

Biological Evaluation and Applications

  • Cytotoxic Activity in Cancer Research : Gómez-García et al. (2017) also evaluated the cytotoxic activity of new trifluoromethyl sulfonamides on six cancer cell lines, finding compounds with significant cytotoxic effects, which could be relevant in oncological research (Gómez-García et al., 2017).
  • COX-2 Inhibition for Medicinal Chemistry : Penning et al. (1997) synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives and evaluated them as COX-2 inhibitors, showcasing the potential of such compounds in the development of therapeutic agents (Penning et al., 1997).

Advanced Chemical Applications

  • Lewis Acid Catalysis : Mackay et al. (2014) described the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides, indicative of the role of sulfonamides in complex organic reactions (Mackay et al., 2014).
  • Synthesis of Alkaloid Mimics : Ali (2014) developed a novel method for synthesizing N-allylisoindolinone derivatives, which can be applied to create cyclohexane-fused indolizidine alkaloid mimics, demonstrating the diverse applications of such chemical structures (Ali, 2014).

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKWDUJNQNLYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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